molecular formula C6H7FN2O B8099393 4-Fluoro-5-methoxypyridin-2-amine

4-Fluoro-5-methoxypyridin-2-amine

Cat. No.: B8099393
M. Wt: 142.13 g/mol
InChI Key: XTYXDCZOPKUPTE-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxypyridin-2-amine is a chemical compound characterized by a pyridine ring substituted with a fluorine atom at the 4-position and a methoxy group at the 5-position, along with an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methoxypyridin-2-amine typically involves multi-step organic reactions starting from simpler pyridine derivatives. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with a fluorinating agent and a methoxy group donor under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and advanced reaction monitoring techniques can optimize the synthesis process, reducing waste and improving efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methoxypyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Substitution reactions at different positions on the pyridine ring can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and electrophiles such as alkyl halides are typically employed.

Major Products Formed:

  • Oxidation Products: 4-Fluoro-5-methoxypyridine-2-one

  • Reduction Products: this compound derivatives

  • Substitution Products: Various substituted pyridines depending on the nucleophile or electrophile used

Scientific Research Applications

4-Fluoro-5-methoxypyridin-2-amine has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a precursor in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: Its unique properties make it useful in the creation of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-Fluoro-5-methoxypyridin-2-amine exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to downstream effects. The exact mechanism would vary based on the context of its application and the specific biological or chemical system it is involved in.

Comparison with Similar Compounds

  • 5-Fluoro-2-methoxypyridin-4-amine

  • 2-Fluoro-5-methoxypyridin-4-amine

  • 4-Fluoro-2-methoxypyridin-5-amine

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Properties

IUPAC Name

4-fluoro-5-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYXDCZOPKUPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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